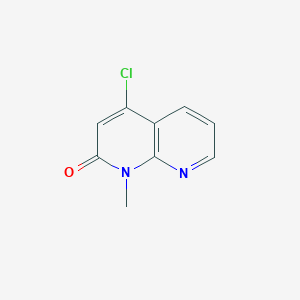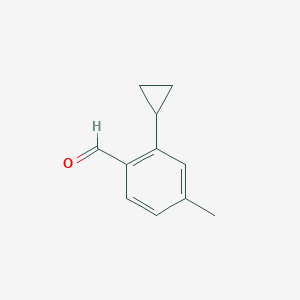![molecular formula C6H6N4O2 B13067250 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067250.png)
2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methoxy group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, thereby inhibiting their activity and modulating various biological processes.
Comparison with Similar Compounds
2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be compared with other similar compounds within the triazolopyrimidine class. Some of these similar compounds include:
1,2,4-Triazolo[1,5-a]pyridine: Known for its biological activities and applications in medicinal chemistry.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the presence of the methoxy group, which may contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
2-methoxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O2/c1-12-6-8-5-7-4(11)2-3-10(5)9-6/h2-3H,1H3,(H,7,8,9,11) |
InChI Key |
OBJLUZGJEBTNQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C=CC(=O)NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


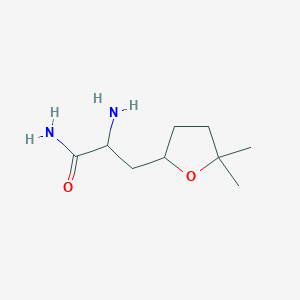
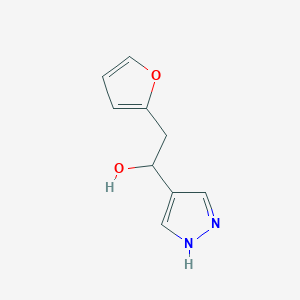
![4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13067186.png)
![[4-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13067187.png)

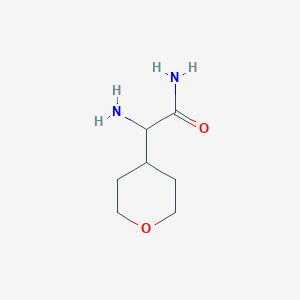
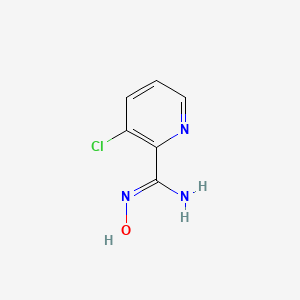
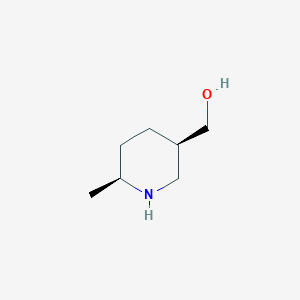


![2-chloro-N-(4-{[(propylcarbamoyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B13067222.png)
